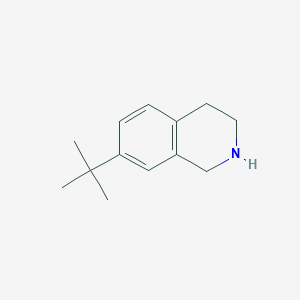

7-Tert-butyl-1,2,3,4-tetrahydroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-tert-butyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-13(2,3)12-5-4-10-6-7-14-9-11(10)8-12/h4-5,8,14H,6-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRAXZJJQUKBFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(CCNC2)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Tert Butyl 1,2,3,4 Tetrahydroisoquinoline and Its Derivatives

Established and Modern Approaches to the Tetrahydroisoquinoline Core

The synthesis of the tetrahydroisoquinoline framework has been a subject of extensive research for over a century. Methodologies have evolved from classic cyclization reactions to highly efficient one-pot and multicomponent strategies, all of which can be adapted for the synthesis of 7-tert-butyl-1,2,3,4-tetrahydroisoquinoline.

Classic Cyclization Reactions: Pictet-Spengler and Bischler-Napieralski Variants

The Pictet-Spengler and Bischler-Napieralski reactions are cornerstone methods for the construction of the THIQ skeleton.

The Pictet-Spengler reaction , first reported in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.orgmdpi.com To synthesize this compound, the logical starting material would be 2-(4-tert-butylphenyl)ethylamine (B1272192). The reaction proceeds via the formation of a Schiff base, which then undergoes an intramolecular electrophilic aromatic substitution to form the THIQ ring. jk-sci.com The reaction conditions are typically acidic, employing protic acids like hydrochloric acid or trifluoroacetic acid (TFA), and may require heating. rsc.org For aromatic rings that are not highly activated, harsher conditions might be necessary. wikipedia.org

The Bischler-Napieralski reaction , discovered in 1893, provides a route to 3,4-dihydroisoquinolines, which can be readily reduced to the corresponding tetrahydroisoquinolines. rsc.orgwikipedia.org This reaction involves the intramolecular cyclodehydration of an N-acyl-β-arylethylamine. organic-chemistry.orgsunyempire.edu For the target molecule, one would start with N-acyl-2-(4-tert-butylphenyl)ethylamine. Dehydrating agents such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) are used to promote the cyclization, which forms a dihydroisoquinoline intermediate. wikipedia.orgorganic-chemistry.org Subsequent reduction of the C=N double bond, typically achieved through catalytic hydrogenation or with reducing agents like sodium borohydride (B1222165), yields the final this compound. rsc.org

| Reaction | Starting Materials | Key Reagents | Intermediate/Product | Key Features |

|---|---|---|---|---|

| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Protic or Lewis Acid (e.g., HCl, TFA) | Directly yields Tetrahydroisoquinoline | Atom-economical, single-step cyclization. wikipedia.orgjk-sci.com |

| Bischler-Napieralski | N-acyl-β-arylethylamine | Dehydrating Agent (e.g., POCl₃, P₂O₅) | Yields 3,4-Dihydroisoquinoline (B110456), requires subsequent reduction | Two-step process to THIQ, versatile for C1-substitution. rsc.orgwikipedia.org |

One-Pot and Multicomponent Reaction Strategies

Modern synthetic chemistry emphasizes efficiency, atom economy, and the reduction of intermediate purification steps. One-pot and multicomponent reactions (MCRs) have emerged as powerful tools for the rapid assembly of complex molecules like substituted tetrahydroisoquinolines from simple precursors. rsc.org

A one-pot synthesis streamlines a multistep process into a single reaction vessel, avoiding the isolation of intermediates. For instance, a chemoenzymatic one-pot process has been developed where an alcohol is first oxidized to an aldehyde in situ, which then participates in a subsequent Pictet-Spengler reaction. mdpi.com This approach combines enzymatic and chemical transformations under compatible conditions, offering a greener and more efficient route. mdpi.com

Multicomponent reactions (MCRs) involve three or more starting materials reacting in a single operation to form a product that contains portions of all the initial reactants. rsc.org Various MCRs have been designed to produce highly functionalized THIQ derivatives. These strategies often involve a cascade of reactions, such as Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization, to build the heterocyclic core and introduce multiple substituents simultaneously. rsc.org An example is the four-component reaction between 2-(2-bromoethyl)benzaldehyde, an isocyanide, an amine, and sodium azide (B81097) to generate novel tetrazolyl-substituted THIQs in high yields. While not producing the specific 7-tert-butyl derivative, these methodologies highlight the potential for creating diverse libraries of substituted THIQs in a highly convergent manner.

Stereoselective Synthesis of Chiral this compound Enantiomers

When a substituent is present at the C1 position of the THIQ ring, a stereocenter is created. The development of methods to control the stereochemistry of this center is crucial, as different enantiomers often exhibit distinct biological activities.

Asymmetric Catalysis and Chiral Auxiliary-Mediated Approaches

Asymmetric catalysis is a premier strategy for accessing enantiomerically enriched molecules. For chiral THIQs, this is often achieved through the asymmetric hydrogenation or transfer hydrogenation of a prochiral dihydroisoquinoline intermediate. mdpi.comnih.gov This process utilizes transition metal catalysts (e.g., Ruthenium, Iridium, Rhodium) complexed with chiral ligands. mdpi.com The chiral environment created by the ligand directs the hydrogenation to one face of the C=N double bond, leading to the preferential formation of one enantiomer. High enantiomeric excesses (ee) are often achievable with this method. mdpi.com

| Catalyst System | Reaction Type | Substrate | Typical Enantioselectivity (% ee) |

|---|---|---|---|

| Ruthenium-Chiral Diamine Complexes | Asymmetric Transfer Hydrogenation | Dihydroisoquinolinium Salts | Up to 98% mdpi.com |

| Iridium-Chiral Phosphine Complexes | Asymmetric Hydrogenation | Dihydroisoquinolines | Often >90% mdpi.com |

| Rhodium-Chiral Diamine Complexes | Asymmetric Transfer Hydrogenation | Dihydroisoquinolines | Up to 99% mdpi.com |

Another powerful approach involves the use of chiral auxiliaries . A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed. For THIQ synthesis, chiral sulfinamides, such as Ellman's auxiliary (tert-butylsulfinamide), have been successfully employed. researchgate.net The auxiliary can be attached to the nitrogen of the β-arylethylamine. Subsequent cyclization, for example via a Pictet-Spengler type reaction, proceeds with high diastereoselectivity due to the steric influence of the chiral auxiliary. rsc.org The auxiliary is then cleaved under mild conditions to afford the enantiomerically enriched THIQ. researchgate.net

Enzymatic Biocatalysis for Stereospecific Production

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. Enzymes can operate under mild conditions (neutral pH, room temperature) and often exhibit exquisite stereoselectivity. For the synthesis of chiral THIQs, Pictet-Spenglerase enzymes, such as Norcoclaurine Synthase (NCS), have shown significant promise. nih.gov NCS naturally catalyzes the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, the precursor to all benzylisoquinoline alkaloids. nih.gov Research has demonstrated that NCS can accept a range of non-natural aldehyde substrates, enabling the synthesis of various optically active 1-substituted THIQs. nih.gov This enzymatic approach typically yields the (S)-configured product with very high enantiomeric excess. nih.gov Applying this to the target molecule would involve reacting 2-(4-tert-butylphenyl)ethylamine with an appropriate aldehyde in the presence of the enzyme, potentially providing a direct and highly stereospecific route to one enantiomer of the desired product.

Regioselective Functionalization and Derivatization Strategies

The functionalization of the pre-formed this compound core allows for the synthesis of a wide range of derivatives. Regioselectivity—the ability to introduce a substituent at a specific position—is a key challenge. While C-H activation strategies for quinolines are well-developed, direct and selective C-H functionalization of the electron-rich aromatic ring of a THIQ can be complex. mdpi.com

Strategies for derivatization often rely on classical electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts) on a suitably protected 7-tert-butyl-THIQ. The directing effects of the tert-butyl group (ortho-, para-directing) and the annulated amine ring would need to be considered. More modern approaches involve directed metalation, where a directing group installed on the nitrogen atom guides a metalating agent (like an organolithium reagent) to deprotonate a specific ortho-position, which can then be quenched with an electrophile.

Furthermore, functional groups can be introduced at other positions of the molecule. For example, the nitrogen atom (N2) can be readily alkylated or acylated. The C1 position is activated by the adjacent nitrogen and can be functionalized through oxidative methods that generate an intermediate iminium ion, which is then susceptible to attack by nucleophiles. organic-chemistry.org These strategies provide a modular approach to building a library of derivatives based on the this compound scaffold for further investigation.

C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to the elaboration of complex molecules by avoiding the need for pre-functionalized substrates. In the context of tetrahydroisoquinolines, C-H functionalization primarily targets the activated C1 position, which is adjacent to the nitrogen atom.

One notable methodology is the metal-free oxidative direct C(sp³)–H functionalization of N-acyl/sulfonyl protected THIQs. This approach utilizes an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to generate a reactive N-acyliminium ion intermediate. This intermediate can then be trapped by a variety of electron-rich nucleophiles, leading to the formation of C1-substituted THIQs. While this method has been demonstrated on various THIQ derivatives, its application to this compound would be expected to proceed efficiently, with the tert-butyl group remaining intact during the reaction.

Another significant advancement is the copper- or iron-catalyzed cross-dehydrogenative coupling (CDC) reaction. This method allows for the direct C-H functionalization of the C1 position with a range of nucleophiles, including indoles. organic-chemistry.orgresearchgate.net The reaction can be performed on both N-protected and unprotected THIQs, offering a versatile route to 1-substituted derivatives. organic-chemistry.orgresearchgate.net The presence of a bulky tert-butyl group at the 7-position is unlikely to hinder this reaction sterically, as the functionalization occurs at a distant site.

Recent research has also explored photoredox catalysis for the decarboxylative alkylation of benzylic C(sp³)-H bonds of N-aryl tetrahydroisoquinolines under mild, heavy-metal-free conditions using blue light irradiation. organic-chemistry.org This method provides an alternative pathway for introducing alkyl groups at the C1 position.

| Methodology | Catalyst/Reagent | Position Functionalized | Type of Bond Formed | Key Features |

| Oxidative C-H Functionalization | DDQ | C1 | C-C | Metal-free, proceeds via an N-acyliminium ion. |

| Cross-Dehydrogenative Coupling | Copper or Iron salts | C1 | C-C | Tolerates both N-protected and unprotected THIQs. organic-chemistry.orgresearchgate.net |

| Photoredox Catalysis | Visible light | C1 | C-C | Heavy-metal-free, mild reaction conditions. organic-chemistry.org |

Directed Functionalization on the Aromatic Ring and Nitrogen Atom

Directed functionalization provides a means to selectively introduce substituents onto the aromatic ring or the nitrogen atom of the tetrahydroisoquinoline core, guided by a directing group.

Aromatic Ring Functionalization:

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the case of N-protected tetrahydroisoquinolines, the protecting group can act as a directed metalation group (DMG). For instance, an N-Boc (tert-butyloxycarbonyl) group can direct lithiation to the C8 position. Subsequent quenching with an electrophile allows for the introduction of a variety of substituents at this position. While this methodology is well-established for the parent THIQ system, its application to a 7-substituted derivative like 7-tert-butyl-THIQ would likely lead to functionalization at the C8 position, as the directing effect of the N-Boc group would be expected to be stronger than any directing effect from the C7-tert-butyl group.

Palladium-catalyzed C-H olefination of free primary and secondary 2-phenylethylamines represents another approach to constructing the THIQ skeleton with substituents on the aromatic ring. acs.org This method involves the formation of a C-C bond through C-H activation, leading to cyclization. acs.org By starting with an appropriately substituted 2-phenylethylamine, this method could be adapted for the synthesis of this compound.

Nitrogen Atom Functionalization:

The nitrogen atom of the tetrahydroisoquinoline ring is a common site for functionalization. N-Arylation can be achieved through various methods, including copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of aryl and heteroaryl groups, which can significantly modulate the biological activity of the resulting compounds. A novel approach to N-aryl-1,2,3,4-tetrahydroisoquinolines involves a sequence of reductive amination, palladium-catalyzed ethoxyvinylation, and reductive N-alkylation starting from N-(2-bromobenzyl)anilines. nih.gov

The synthesis of N-alkyl derivatives is typically straightforward and can be accomplished through reductive amination of the secondary amine with an aldehyde or ketone, or by direct alkylation with an alkyl halide.

| Functionalization Site | Methodology | Key Reagents | Introduced Group | Notes |

| Aromatic Ring (C8) | Directed ortho-Metalation | n-BuLi, Electrophile | Various substituents | N-Boc as directing group. |

| Aromatic Ring | Palladium-catalyzed C-H Olefination | Pd(II) catalyst | Alkene | Forms the THIQ ring from a 2-phenylethylamine. acs.org |

| Nitrogen Atom | N-Arylation | Copper or Palladium catalyst | Aryl/Heteroaryl group | Ullmann or Buchwald-Hartwig type reactions. |

| Nitrogen Atom | N-Alkylation | Alkyl halide or Aldehyde/Ketone | Alkyl group | Standard synthetic procedures. |

Sustainable and Efficient Synthetic Technologies (e.g., Flow Chemistry, Photoredox)

Modern synthetic chemistry is increasingly focused on the development of sustainable and efficient technologies that offer advantages such as reduced reaction times, improved safety, and lower environmental impact.

Flow Chemistry:

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers several benefits, including precise control over reaction parameters (temperature, pressure, and reaction time), enhanced heat and mass transfer, and the ability to safely handle hazardous intermediates. While the application of flow chemistry to the synthesis of this compound has not been specifically reported, the general principles of flow synthesis are well-suited for many of the reactions used to construct and functionalize the THIQ core, such as multi-step sequences involving hazardous reagents or intermediates.

Photoredox Catalysis:

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a wide range of transformations under mild conditions. organic-chemistry.org As mentioned in section 2.3.1, photoredox catalysis can be employed for the C-H functionalization of tetrahydroisoquinolines. organic-chemistry.org For instance, the synthesis of tetrahydroquinolines from N,N-dimethylanilines and maleimides has been achieved using natural pigment chlorophyll (B73375) as a green photosensitizer under visible light. acs.org This approach involves a direct cyclization via an sp³ C-H bond functionalization process. acs.org The merger of photoredox catalysis with other catalytic modes, such as organocatalysis or transition metal catalysis, has opened up new avenues for the asymmetric synthesis of complex molecules. The enantioselective synthesis of tetrahydroisoquinoline-based β-amino esters has been achieved through the combination of photoredox and asymmetric anion-binding catalysis. acs.org These methodologies represent a green and efficient alternative to traditional synthetic methods and could be applied to the synthesis of derivatives of this compound.

| Technology | Key Principles | Potential Application to 7-tert-butyl-THIQ Synthesis | Advantages |

| Flow Chemistry | Reactions in a continuously flowing stream. | Multi-step synthesis, handling of hazardous reagents. | Precise control, improved safety, scalability. |

| Photoredox Catalysis | Use of visible light to initiate chemical reactions. | C-H functionalization, asymmetric synthesis. | Mild conditions, use of sustainable energy sources, high selectivity. organic-chemistry.org |

Chemical Transformations and Reaction Mechanisms of 7 Tert Butyl 1,2,3,4 Tetrahydroisoquinoline Derivatives

Electrophilic and Nucleophilic Reactions of the Tetrahydroisoquinoline Moiety

The chemical character of the 7-tert-butyl-1,2,3,4-tetrahydroisoquinoline moiety is distinctly dichotomous, featuring both a nucleophilic secondary amine and an electron-rich aromatic ring susceptible to electrophilic attack.

Nucleophilic Reactions at the Nitrogen Atom: The secondary amine at the N-2 position is a primary site of nucleophilicity. This allows for a wide range of reactions with various electrophiles. Common transformations include:

N-Alkylation: Reaction with alkyl halides to introduce diverse alkyl substituents.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Arylation: Palladium-catalyzed coupling with aryl halides (see Section 3.2).

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield N-substituted derivatives.

The lone pair of electrons on the nitrogen atom is readily available for these reactions, making it a versatile handle for molecular modification.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the tetrahydroisoquinoline is activated towards electrophilic aromatic substitution. The tert-butyl group at the C-7 position is an electron-donating group, which further enhances the electron density of the aromatic ring through inductive effects and hyperconjugation. This activating effect, combined with the directing influence of the alkyl group, facilitates electrophilic attack primarily at the positions ortho and para to the tert-butyl group (C-6 and C-8). The C-5 position is generally less reactive due to steric hindrance.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group, which can be subsequently reduced to an amino group for further functionalization.

Halogenation: Introduction of halogen atoms (Cl, Br, I), which can serve as handles for cross-coupling reactions.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively.

The interplay between the activating tert-butyl group and the inherent reactivity of the tetrahydroisoquinoline ring system allows for precise control over the substitution pattern, enabling the synthesis of a diverse array of derivatives.

Cross-Coupling Reactions for Scaffold Diversification

Palladium-catalyzed cross-coupling reactions are indispensable tools for the diversification of the this compound scaffold. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space. To utilize these reactions, a halogen substituent is typically required on the aromatic ring, for instance, at the C-5, C-6, or C-8 positions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. wikipedia.orglibretexts.org This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups onto the tetrahydroisoquinoline core. organic-chemistry.orgyonedalabs.comharvard.edu The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of amines with aryl halides, providing a direct route to N-aryl derivatives of this compound or for the introduction of amino groups at various positions on the aromatic ring. researchgate.netorganic-chemistry.org The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. nih.gov

Below is a table summarizing representative cross-coupling reactions for the diversification of a halo-substituted tetrahydroisoquinoline scaffold.

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Biaryl |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Aryl amine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Aryl alkyne |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Aryl alkene |

| Stille | Organostannane | Pd(PPh₃)₄ | - | Biaryl/Aryl alkene |

These cross-coupling strategies provide a modular approach to synthesize libraries of compounds with diverse substituents, which is crucial for structure-activity relationship studies in drug discovery.

Oxidative and Reductive Transformations

The tetrahydroisoquinoline nucleus can undergo a variety of oxidative and reductive transformations, which alter the oxidation state of the heterocyclic ring and provide access to related scaffolds such as 3,4-dihydroisoquinolines and isoquinolines.

Oxidative Transformations: The oxidation of 1,2,3,4-tetrahydroisoquinolines typically occurs at the C-1 and N-2 positions, leading to the formation of a C=N double bond.

Dehydrogenation to 3,4-Dihydroisoquinolines: This transformation can be achieved using a variety of oxidizing agents, including potassium permanganate (B83412) (KMnO₄), manganese dioxide (MnO₂), and catalytic systems such as CuCl₂/O₂. semanticscholar.orglookchem.com The resulting 3,4-dihydroisoquinolines (cyclic imines) are valuable intermediates for further synthetic manipulations. acs.orgresearchgate.net

Oxidation to Isoquinolin-1(2H)-ones: In the presence of stronger oxidizing agents or under specific conditions, the tetrahydroisoquinoline ring can be oxidized to the corresponding lactam, an isoquinolin-1(2H)-one. researchgate.net

Reductive Transformations: Reductive transformations are fundamental to the synthesis of the this compound core itself.

Reduction of Dihydroisoquinolines: The reduction of a 3,4-dihydroisoquinoline (B110456) is a common final step in synthetic routes such as the Bischler-Napieralski reaction. rsc.orgacs.org This reduction of the imine functionality can be accomplished using various reducing agents, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaCNBH₃), or through catalytic hydrogenation. nih.gov

Reduction of Isoquinolines: The fully aromatic isoquinoline (B145761) ring can be reduced to the tetrahydroisoquinoline system via catalytic hydrogenation, typically using catalysts such as platinum oxide (PtO₂) or palladium on carbon (Pd/C) under a hydrogen atmosphere.

A summary of these transformations is provided in the table below.

| Transformation | Starting Material | Reagent(s) | Product |

| Oxidation | 1,2,3,4-Tetrahydroisoquinoline (B50084) | KMnO₄, MnO₂, or CuCl₂/O₂ | 3,4-Dihydroisoquinoline |

| Oxidation | 1,2,3,4-Tetrahydroisoquinoline | Stronger oxidizing agents | Isoquinolin-1(2H)-one |

| Reduction | 3,4-Dihydroisoquinoline | NaBH₄, NaCNBH₃, or H₂/Pd-C | 1,2,3,4-Tetrahydroisoquinoline |

| Reduction | Isoquinoline | H₂/PtO₂ or H₂/Pd-C | 1,2,3,4-Tetrahydroisoquinoline |

Mechanistic Investigations of Key Reactions (e.g., Iminium Ion Cyclization)

The synthesis of the 1,2,3,4-tetrahydroisoquinoline core often relies on reactions that proceed through an iminium ion intermediate, followed by an intramolecular cyclization. The Pictet-Spengler reaction is a classic example of this transformation. rsc.orgwikipedia.org

Mechanism of the Pictet-Spengler Reaction: The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. jk-sci.comthermofisher.comyoutube.com The key steps of the mechanism are as follows:

Iminium Ion Formation: The β-arylethylamine reacts with the carbonyl compound to form a Schiff base. In the presence of an acid catalyst, the nitrogen atom of the Schiff base is protonated, leading to the formation of a highly electrophilic iminium ion.

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion in an intramolecular electrophilic aromatic substitution reaction. The presence of an electron-donating group, such as the tert-butyl group at the position corresponding to C-7 in the final product, activates the ring and facilitates this cyclization step.

Rearomatization: The resulting carbocation intermediate loses a proton to restore the aromaticity of the benzene ring, yielding the 1,2,3,4-tetrahydroisoquinoline product.

The Bischler-Napieralski reaction is another important method for synthesizing tetrahydroisoquinoline precursors (3,4-dihydroisoquinolines), which also proceeds via an intramolecular electrophilic cyclization of an N-acyl-β-phenylethylamine, followed by dehydration. rsc.orgorganic-chemistry.org

Synthesis of Complex Molecular Architectures and Hybrid Compounds

The this compound scaffold serves as a valuable building block for the synthesis of more complex molecular architectures and hybrid compounds with potential biological activity. nih.govnih.gov

Fused Heterocyclic Systems: The tetrahydroisoquinoline core can be annulated with other heterocyclic rings to create polycyclic systems. bath.ac.uk For example, intramolecular cyclization reactions can be designed to form new rings fused to the tetrahydroisoquinoline framework, leading to novel and structurally diverse molecules.

Tetracyclic and Bridged Systems: Multi-component reactions, such as the Petasis reaction, followed by intramolecular cyclization strategies like the Pomeranz-Fritsch-Bobbitt cyclization, can be employed to construct complex tetracyclic frameworks incorporating the tetrahydroisoquinoline motif. beilstein-journals.org These rigid, three-dimensional structures are of significant interest in medicinal chemistry.

Hybrid Molecules: The versatility of the functionalization reactions described in the preceding sections allows for the conjugation of the this compound moiety with other pharmacophores to create hybrid molecules. For instance, cross-coupling reactions can be used to link the tetrahydroisoquinoline to other bioactive heterocyclic systems, peptides, or natural products. This approach aims to combine the pharmacological properties of different molecular entities to create novel compounds with improved efficacy or a unique mechanism of action.

The chemical tractability of the this compound core, coupled with modern synthetic methodologies, provides a powerful platform for the generation of structurally complex and diverse molecules for various applications, particularly in the field of drug discovery. thieme.demdpi.com

Computational and Theoretical Studies on 7 Tert Butyl 1,2,3,4 Tetrahydroisoquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of molecules. mdpi.com For the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold, these calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. researchgate.net These parameters are crucial for predicting the molecule's reactivity.

The energy gap between the HOMO and LUMO, for instance, indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. Molecular electrostatic potential maps reveal the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. While specific DFT studies on 7-tert-butyl-1,2,3,4-tetrahydroisoquinoline are not extensively documented in the literature, the principles are well-established for the parent THIQ structure. researchgate.net Public databases provide computationally predicted properties that offer a preliminary assessment of its characteristics. uni.lu

Table 1: Predicted Physicochemical and Spectroscopic Properties for this compound

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C13H19N | uni.lu |

| Monoisotopic Mass | 189.15175 Da | uni.lu |

| XlogP | 3.2 | uni.lu |

| Predicted CCS ([M+H]+) | 145.1 Ų | uni.lu |

| Predicted CCS ([M+Na]+) | 151.3 Ų | uni.lu |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the tetrahydroisoquinoline ring system means that this compound can adopt multiple low-energy conformations. Conformational analysis is used to identify these stable arrangements and understand the energy barriers between them. For the parent THIQ molecule, computational studies have identified several low-energy conformers, often described as twisted or bent, with the N-H bond in either an axial or equatorial position. researchgate.net The bulky tert-butyl group at the 7-position would be expected to influence the conformational landscape, although specific studies are limited.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time, including its conformational changes and interactions with its environment, such as a solvent or a biological target. nih.govmdpi.com MD simulations have been used to investigate the thermodynamic stability of complexes between THIQ derivatives and protein targets, such as the E. coli DNA gyrase B. nih.gov In these simulations, the system's trajectory is calculated over time (e.g., 100 nanoseconds), allowing for the analysis of stability, flexibility (via root-mean-square fluctuation), and intermolecular interactions. nih.govmdpi.com Such simulations are critical for validating docking results and understanding how a ligand adapts to its binding site. mdpi.com

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. scispace.com This method is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions. researchgate.net Derivatives of the 1,2,3,4-tetrahydroisoquinoline scaffold have been the subject of numerous docking studies against various therapeutic targets.

For example, novel THIQ conjugates were docked into the active site of E. coli DNA gyrase B (PDB ID: 4KFG) to elucidate their potential as antibacterial agents. nih.gov These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's active site. nih.govresearchgate.net Similarly, THIQ analogs have been docked into the non-nucleoside inhibitor binding pocket of HIV-1 reverse transcriptase to predict their antiviral potency. scispace.com The binding affinity is often expressed as a docking score, with lower energy values indicating a more favorable interaction. nih.govscispace.com

Table 2: Example of Molecular Docking Results for a THIQ Derivative (Compound 7b) against E. coli DNA Gyrase B

| Parameter | Value | Interacting Residues |

|---|---|---|

| Binding Affinity (kcal/mol) | -6.708 | N/A |

| Hydrogen Bond Interactions | Present | Asp81, Gly85 |

| Hydrophobic Interactions | Present | Ile86, Pro87, Ile102 |

*Data is illustrative based on findings for THIQ derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized compounds. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful. nih.gov

These models have been successfully applied to tetrahydroquinoline derivatives, which are structurally related to tetrahydroisoquinolines. nih.gov In a typical 3D-QSAR study, a set of molecules with known activities is aligned, and their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated. nih.gov Statistical methods are then used to build a predictive model. The quality of the model is assessed by parameters such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (R²pred). nih.gov The resulting contour maps provide a visual guide, indicating where structural modifications (e.g., adding bulky, electronegative, or hydrophobic groups) are likely to enhance biological activity. nih.gov

Table 3: Example Statistical Parameters from a 3D-QSAR Study on Tetrahydroquinoline Derivatives

| Model | q² (Cross-validated) | R² (Non-cross-validated) | R²pred (External Validation) |

|---|---|---|---|

| CoMFA | 0.778 | 0.981 | 0.709 |

| CoMSIA | 0.764 | 0.965 | 0.713 |

*Data is for illustrative purposes, based on a study of tetrahydroquinoline inhibitors of LSD1. nih.gov

In Silico Prediction of Novel Reactivity and Biological Applications

The integration of various computational techniques allows for the in silico prediction of novel applications for compounds like this compound. By analyzing its electronic structure and comparing its shape and properties to known active molecules (pharmacophore modeling), new potential biological targets can be identified. mdpi.com

For instance, an analysis of crystal structures revealed that the THQ scaffold is a recurring motif in compounds that bind to the HA-binding domain of CD44, a protein implicated in cancer. mdpi.com This led to the in silico design of new THQ-containing molecules as potential CD44 antagonists. mdpi.com Computational combinatorial chemistry can generate vast libraries of virtual derivatives, which are then filtered based on drug-like properties (e.g., Lipinski's rule of five) and screened via molecular docking. mdpi.commdpi.com Promising candidates can be further evaluated using MD simulations to confirm binding stability. mdpi.com Additionally, in silico tools are routinely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds, helping to prioritize candidates for synthesis and experimental testing. mdpi.com

An extensive search of publicly available scientific literature and databases has been conducted to gather information on the preclinical biological activity of "this compound" and its derivatives, as per the specified outline.

Despite a thorough investigation, there is a significant lack of specific research data for this particular compound and its direct derivatives that would be necessary to populate the requested sections of the article. The search did not yield specific studies detailing the molecular target identification, enzyme modulation kinetics, cellular pathway perturbations, structure-activity relationships, or in vivo efficacy for this compound.

While the broader class of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives is the subject of extensive research across various therapeutic areas—including oncology, neurodegenerative diseases, and infectious diseases—the specific preclinical data required to construct an article focused solely on the 7-tert-butyl substituted variant is not available in the accessed resources.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail while strictly adhering to the provided outline and focusing exclusively on "this compound". Fulfilling the request would necessitate speculating or extrapolating from structurally different compounds, which would violate the core instructions of accuracy and strict adherence to the specified subject matter.

Preclinical Biological Activity and Mechanistic Elucidation of 7 Tert Butyl 1,2,3,4 Tetrahydroisoquinoline Derivatives

Investigation of Diverse Biological Modalities (e.g., Neuroprotection, Anti-infective, Anti-cancer, Anti-Alzheimer Mechanisms)

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a prominent structural motif found in numerous natural products and synthetic compounds, exhibiting a wide array of pharmacological activities. nih.govrsc.org This has led to significant interest in developing novel THIQ analogs for various therapeutic applications, including treatments for neurodegenerative disorders, infectious diseases, and cancer. nih.govresearchgate.net Derivatives of 7-tert-butyl-1,2,3,4-tetrahydroisoquinoline are a subject of research, exploring how the incorporation of a bulky lipophilic tert-butyl group at the C7 position influences the biological profile of the parent molecule. This section details the preclinical investigation of these derivatives across several key biological modalities.

Tetrahydroisoquinoline derivatives have been extensively studied for their potential as anti-cancer agents, targeting various mechanisms including the inhibition of kinases and the disruption of critical cell signaling pathways. nih.govnuph.edu.ua

Research into tetrahydroisoquinoline-7-carboxamides identified them as a new class of selective Discoidin Domain Receptor 1 (DDR1) inhibitors. acs.org Within this series, a racemic compound featuring a tertiary butyl group exhibited a potent half-maximal inhibitory concentration (IC50) of 66.6 nM against DDR1 kinase. acs.org This suggests that lipophilic substitution is important for maintaining strong inhibition against DDR1. acs.org Another study synthesized a series of N-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzamides for evaluation as anti-breast cancer agents, including the compound 4-(tert-Butyl)-N-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzamide. nih.gov

However, the position and context of the tert-butyl group are critical for activity. In a different series of THIQ derivatives designed as anti-angiogenesis and anti-cancer agents, a compound with a tert-butyl substitution on the 4-position of a phenyl ring (GM-3-148) resulted in diminished activity in all tested cancer cell lines, including MCF-7, MDA-MB-231, and Ishikawa cells. nih.gov This was also observed in studies of KRas inhibition, where the tert-butyl substituted compound showed reduced activity. nih.gov Similarly, morpholine-substituted tetrahydroquinoline derivatives have been investigated as potential mTOR inhibitors, with substitutions on the benzamide (B126) moiety significantly influencing cytotoxic activity against lung, breast, and triple-negative breast cancer cell lines. mdpi.com Another series of novel tetrahydroquinolinones was found to inhibit colorectal cancer growth by inducing massive oxidative stress and autophagy through the PI3K/AKT/mTOR signaling pathway. researchgate.net

| Compound | Target/Assay | Key Findings | Source |

|---|---|---|---|

| Racemic tetrahydroisoquinoline-7-carboxamide with a tertiary butyl group (7n) | DDR1 Kinase Inhibition | Exhibited potent inhibition with an IC50 value of 66.6 nM. | acs.org |

| 4-(tert-Butyl)-N-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzamide (6g) | Anti-breast Cancer Activity | Synthesized and evaluated for potential anti-cancer properties. | nih.gov |

| THIQ derivative with tert-butyl substitution on 4-position of phenyl ring (GM-3-148) | Antiproliferative Activity (MCF-7, MDA-MB-231, Ishikawa cell lines) | Showed diminished activity compared to other analogs in the series. | nih.gov |

| THIQ derivative with tert-butyl substitution on 4-position of phenyl ring (GM-3-148) | KRas Inhibition | Exhibited diminished activity in colon cancer cell lines. | nih.gov |

The THIQ scaffold is a versatile core for the development of agents against a range of pathogens, including bacteria, viruses, and parasites. nih.govrsc.org

In the search for antivirals against SARS-CoV-2, two novel heterocyclic compounds based on the THIQ structure were synthesized and evaluated. nih.gov One of these compounds, tert-butyl rel-4-(((3R,4S)-3-(1H-indol-3-yl)-1-oxo-2-propyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)piperazine-1-carboxylate (trans-1), effectively suppressed authentic SARS-CoV-2 replication in Vero E6 cells with a half-maximal effective concentration (EC50) of 3.15 μM. nih.gov This compound, which contains a tert-butyl group as part of a Boc-protecting group, demonstrated potency comparable to chloroquine (B1663885) and was found to inhibit the post-entry viral replication phase. nih.gov

Furthermore, THIQ derivatives have been investigated for their anti-mycobacterial properties. nih.govnih.gov A series of 5,8-disubstituted tetrahydroisoquinolines were found to be effective inhibitors of Mycobacterium tuberculosis in culture, with a general trend of improved potency correlating with higher lipophilicity. nih.gov In the synthesis of these antitubercular agents, 4-(tert-butyl)phenyl)boronic acid was used as a building block for Suzuki-coupling to create linked pyridyl analogues, highlighting the incorporation of the tert-butylphenyl moiety in the design of these inhibitors. nih.gov The THIQ scaffold has also been explored for activity against HIV, with some analogs inhibiting the polymerase activity of reverse transcriptase. nih.gov

| Compound/Derivative Class | Target Organism/Virus | Mechanism/Key Findings | Source |

|---|---|---|---|

| tert-butyl rel-4-(((3R,4S)-3-(1H-indol-3-yl)-1-oxo-2-propyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)piperazine-1-carboxylate (trans-1) | SARS-CoV-2 | Effectively inhibited viral replication (EC50 = 3.15 μM in Vero E6 cells) by targeting the post-entry phase. | nih.gov |

| 5,8-disubstituted THIQs synthesized using 4-(tert-butyl)phenyl)boronic acid | Mycobacterium tuberculosis | Demonstrated effective inhibition of M. tb in culture; modest inhibitors of M. tb ATP synthase. | nih.gov |

Derivatives of THIQ are recognized for their significant potential in treating neurodegenerative disorders such as Alzheimer's disease (AD). nih.govresearchgate.net The therapeutic promise stems from their neuroprotective, anti-inflammatory, and antioxidative properties. nih.gov While specific studies on 7-tert-butyl-THIQ are emerging, the broader class of THIQ derivatives provides a mechanistic framework for their potential neuroprotective roles.

One key mechanism involves the modulation of pathways related to the amyloid-β (Aβ) peptide, a hallmark of AD. nih.gov Certain THIQ derivatives have been designed to regulate the proteolytic processing of the amyloid precursor protein (APP). nih.gov These compounds can stimulate the non-amyloidogenic pathway, leading to the release of the soluble sAPPα fragment, and can also act as γ-secretase inhibitors, thereby inhibiting the release of amyloidogenic Aβ. nih.gov

Another critical neuroprotective mechanism of THIQ derivatives is their ability to combat oxidative stress and excitotoxicity. nih.gov For instance, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has demonstrated neuroprotective properties attributed to its ability to scavenge free radicals and inhibit glutamate-induced excitotoxicity. nih.gov This compound was shown to prevent glutamate-induced cell death and Ca2+ influx, suggesting a specific action on NMDA receptors. nih.gov Furthermore, 1MeTIQ can suppress the nigral induction of thiobarbituric acid-reactive substances (TBARS), an indicator of lipid peroxidation, offering protection from neurotoxin-induced damage. nih.gov The antioxidant properties of THIQ derivatives like Dauricine are linked to the activation of the Nrf2/ARE pathway, which promotes the expression of antioxidant genes. nih.gov The inclusion of a tert-butyl group, a well-known radical scavenger moiety present in antioxidants like tert-butylhydroquinone (B1681946) (tBHQ), could potentially enhance these free-radical scavenging properties. nih.gov

| Compound/Derivative Class | Proposed Mechanism of Action | Experimental Model/Key Findings | Source |

|---|---|---|---|

| General THIQ Derivatives | Modulation of APP processing | Designed to possess both sAPPα-releasing stimulation and γ-secretase inhibitory potency. | nih.gov |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Free radical scavenging; Inhibition of glutamate-induced excitotoxicity | Inhibited free-radical generation and prevented glutamate-induced cell death and Ca2+ influx in granular cell cultures. | nih.gov |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Antioxidant (reduction of lipid peroxidation) | Suppressed MPTP-induced increase in thiobarbituric acid-reactive substances (TBARS) in the substantia nigra. | nih.gov |

| Dauricine | Antioxidant; Anti-inflammatory; Anti-apoptotic | Protects cells from oxidative stress via the Nrf2/ARE pathway. | nih.gov |

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification

Furthermore, HRMS, particularly when coupled with liquid chromatography (LC-HRMS/MS), is a powerful technique for metabolite identification. nih.gov In vitro or in vivo studies may expose the parent compound to metabolic processes, leading to various biotransformations. Common metabolic pathways include oxidation (e.g., hydroxylation of the tert-butyl group or the aromatic ring) and conjugation with endogenous molecules like glucuronic acid or sulfate. nih.gov HRMS can detect these metabolites and provide structural clues through accurate mass measurement of the modified compound and analysis of its fragmentation patterns in tandem mass spectrometry (MS/MS) experiments. nih.govmdpi.com

Table 1: Theoretical Accurate Masses of 7-Tert-butyl-1,2,3,4-tetrahydroisoquinoline and Potential Metabolites

| Compound/Metabolite | Molecular Formula | Transformation | Theoretical m/z ([M+H]⁺) |

|---|---|---|---|

| This compound | C₁₃H₁₉N | Parent Compound | 204.1747 |

| Hydroxylated Metabolite | C₁₃H₁₉NO | Oxidation (+O) | 220.1696 |

| Glucuronide Conjugate | C₁₉H₂₇NO₇ | Glucuronidation (+C₆H₈O₆) | 382.1860 |

| Sulfate Conjugate | C₁₃H₁₉NO₃S | Sulfation (+SO₃) | 284.1107 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure, stereochemistry, and conformational dynamics of this compound in solution. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are used to establish the basic carbon-hydrogen framework. The ¹H NMR spectrum would characteristically show a sharp, intense singlet for the nine equivalent protons of the tert-butyl group. nih.gov The aromatic protons and the protons on the saturated heterocyclic ring would appear as distinct multiplets, with their chemical shifts and coupling constants providing information about their chemical environment and connectivity. researchgate.net

Two-dimensional (2D) NMR experiments are essential for more complex analysis. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, which is critical for elucidating the relative stereochemistry and preferred conformation of the molecule. ipb.ptmdpi.com The conformation of the six-membered heterocyclic ring (typically a half-chair) can be inferred from the magnitude of the proton-proton coupling constants (J-values). ipb.pt These advanced NMR techniques are vital for understanding the three-dimensional structure of the molecule, which can significantly influence its biological activity. elsevierpure.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | ~4.0 (s) | ~47 |

| C3 | ~2.9 (t) | ~43 |

| C4 | ~2.7 (t) | ~29 |

| C5 | ~7.1 (d) | ~126 |

| C6 | ~7.2 (dd) | ~125 |

| C7 | - | ~150 |

| C8 | ~7.0 (s) | ~122 |

| C4a | - | ~135 |

| C8a | - | ~134 |

| Tert-butyl (C) | - | ~34 |

| Tert-butyl (CH₃) | ~1.3 (s) | ~31 |

Note: Predicted values are estimates and may vary based on solvent and experimental conditions.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (HPLC, SFC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are the methods of choice for assessing the purity and, if applicable, the enantiomeric excess of this compound. For purity analysis, reversed-phase HPLC with a C18 column is commonly used to separate the main compound from any impurities arising from synthesis or degradation.

If the tetrahydroisoquinoline core is substituted in a way that creates a chiral center (e.g., at the C1 position), the resulting product will be a racemic mixture of enantiomers. Separating and quantifying these enantiomers is crucial, as they can have different biological activities. This is achieved using chiral chromatography. scirp.org Both HPLC and SFC can be employed with a chiral stationary phase (CSP) to resolve the enantiomers. chromatographyonline.com SFC is often preferred as it can be faster and uses more environmentally friendly mobile phases (typically supercritical CO₂ with a co-solvent). chromatographyonline.comresearchgate.net The enantiomeric excess (ee) is determined by integrating the peak areas of the two separated enantiomers in the chromatogram.

Table 3: Example Chiral SFC Separation Parameters

| Parameter | Value |

|---|---|

| Technique | Supercritical Fluid Chromatography (SFC) |

| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) |

| Mobile Phase | CO₂ / Methanol (80:20) |

| Flow Rate | 3.0 mL/min |

| Temperature | 40 °C |

| Back Pressure | 150 bar |

| Retention Time (Enantiomer 1) | 3.5 min |

| Retention Time (Enantiomer 2) | 4.2 min |

| Resolution (Rs) | > 1.5 |

X-ray Crystallography for Absolute Stereochemistry and Co-crystal Structure Analysis

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. soton.ac.uk This technique requires a single, high-quality crystal of the compound. When X-rays are passed through the crystal, they are diffracted by the electrons in the molecule, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the precise position of every atom in the crystal lattice. mdpi.comnih.gov

For a chiral molecule, X-ray crystallography can definitively establish the absolute configuration (R or S) of its stereocenters. nih.gov This is particularly important in pharmaceutical research, where the biological activity of enantiomers can differ dramatically. In cases where obtaining a suitable crystal of the target compound is difficult, co-crystallization with another molecule (a co-former) can be employed to facilitate the formation of high-quality crystals suitable for X-ray analysis. nih.gov The resulting data provides detailed information on bond lengths, bond angles, and intermolecular interactions within the crystal. researchgate.netiucr.org

Table 4: Representative Crystallographic Data for a Tetrahydroisoquinoline Derivative

| Parameter | Example Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 7.0695 |

| b (Å) | 7.4842 |

| c (Å) | 26.9573 |

| Volume (ų) | 1426.3 |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 115 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Data is illustrative, based on published structures of similar compounds. nih.goviucr.org

Hyphenated Techniques (e.g., LC-NMR, LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are exceptionally powerful for the analysis of complex mixtures containing this compound. The most common and powerful of these is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). amazonaws.com

In LC-MS/MS, the components of a mixture (e.g., a synthetic reaction output or a biological sample) are first separated by HPLC. lcms.cz Each separated component then enters the mass spectrometer, where it is ionized (precursor ion) and then fragmented to produce a characteristic pattern of product ions. amazonaws.com This technique is highly sensitive and selective, allowing for the detection and quantification of trace amounts of the target compound and its metabolites even in complex matrices like blood or urine. nih.govmdpi.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is another powerful hyphenated technique. It allows for the acquisition of detailed NMR spectra of individual components as they elute from the LC column. amazonaws.com While less sensitive than LC-MS, LC-NMR provides more comprehensive structural information, making it an invaluable tool for the unambiguous identification of unknown impurities or metabolites without the need for prior isolation. amazonaws.com

Table 5: Data Output from LC-MS/MS Analysis

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Key Product Ions (m/z) |

|---|---|---|---|

| Parent Compound | 8.2 | 204.2 | 189.1, 147.1, 132.1 |

| Hydroxylated Metabolite | 7.5 | 220.2 | 202.1, 187.1, 147.1 |

Emerging Research Areas and Future Directions for 7 Tert Butyl 1,2,3,4 Tetrahydroisoquinoline

Development of Next-Generation Synthetic Methodologies

The synthesis of the 1,2,3,4-tetrahydroisoquinoline (B50084) core is well-documented, with classical methods such as the Pictet-Spengler and Bischler-Napieralski reactions being cornerstones of synthetic strategy. nih.gov The Pictet-Spengler reaction, for instance, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure, and is a powerful tool for creating the THIQ skeleton. The Bischler-Napieralski reaction offers an alternative route through the cyclization of β-arylethylamides.

However, the efficient and regioselective synthesis of 7-substituted THIQs, particularly with a bulky tert-butyl group, presents unique challenges. Next-generation synthetic methodologies are focusing on overcoming these hurdles. Future advancements in this area may include:

Directed C-H Functionalization: Modern synthetic methods that allow for the direct functionalization of C-H bonds on the aromatic ring of a pre-formed THIQ nucleus could provide a more direct and atom-economical route to 7-tert-butyl-1,2,3,4-tetrahydroisoquinoline.

Novel Catalytic Systems: The development of new catalysts, including those based on transition metals or organocatalysts, could enable milder and more selective Pictet-Spengler or Bischler-Napieralski-type cyclizations with substrates bearing a tert-butyl group.

Flow Chemistry and Automation: The use of microreactors and automated synthesis platforms could allow for the rapid optimization of reaction conditions and the safe handling of potentially hazardous reagents, accelerating the discovery of efficient synthetic routes.

A plausible synthetic approach to this compound could involve the use of a starting material that already contains the tert-butyl group on the aromatic ring, followed by the construction of the heterocyclic ring.

Discovery of Novel Biological Targets and Therapeutic Applications (Mechanistic Perspective)

The therapeutic potential of the THIQ scaffold is vast, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-HIV, antibacterial, and effects on the central nervous system. nih.govnuph.edu.ua While direct studies on the biological targets of this compound are limited, research on related 7-substituted THIQs provides valuable insights into potential therapeutic avenues.

For instance, a novel series of 2,7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been identified as peroxisome proliferator-activated receptor γ (PPARγ) partial agonists and protein-tyrosine phosphatase 1B (PTP-1B) inhibitors, suggesting potential applications in the treatment of diabetes. nih.gov This highlights that substitution at the 7-position is a viable strategy for modulating the biological activity of the THIQ core.

Conversely, in a study focused on tetrahydroisoquinoline derivatives as anti-cancer agents, a compound with a tert-butyl substitution was found to have diminished activity. nih.gov This underscores the importance of the nature and position of substituents on the THIQ scaffold in determining biological activity and selectivity.

Future research in this area should focus on:

High-Throughput Screening: Screening this compound against a diverse panel of biological targets to identify novel activities.

Mechanism of Action Studies: Once a biological activity is identified, detailed mechanistic studies will be crucial to understand how the compound interacts with its target at a molecular level.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs with variations on the tert-butyl group and other positions of the THIQ scaffold will help to optimize potency and selectivity.

| Potential Therapeutic Area | Biological Target Class | Rationale based on THIQ Analogs |

| Metabolic Diseases | PPARγ, PTP-1B | 7-substituted THIQs have shown activity against these targets. nih.gov |

| Cancer | Various (e.g., kinases, apoptosis regulators) | The THIQ scaffold is a known anticancer pharmacophore, though the effect of a 7-tert-butyl group needs further investigation. nih.govresearchgate.net |

| Neurological Disorders | Dopamine (B1211576) receptors, other CNS targets | THIQs are known to interact with central nervous system targets. nih.gov |

| Infectious Diseases | Viral or bacterial enzymes | The THIQ nucleus is present in compounds with anti-HIV and antibacterial properties. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can be leveraged to accelerate the design and optimization of novel therapeutic agents based on the this compound scaffold.

Potential applications of AI and ML in this context include:

Predictive Modeling: AI/ML models can be trained on existing data for THIQ derivatives to predict the biological activity, physicochemical properties, and potential toxicity of novel analogs of this compound.

De Novo Design: Generative AI models can be used to design novel THIQ derivatives with desired properties, potentially leading to the discovery of compounds with improved efficacy and safety profiles.

Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing efficient and practical synthetic routes for novel this compound analogs.

While no specific applications of AI/ML to this compound have been reported, the general success of these technologies in medicinal chemistry suggests they will be invaluable in guiding future research on this compound.

Role as Chemical Probes for Elucidating Biological Pathways

Chemical probes are small molecules used to study and manipulate biological systems. Given the diverse biological activities of the THIQ scaffold, this compound and its derivatives have the potential to be developed into valuable chemical probes.

A well-designed chemical probe should possess high potency, selectivity, and a known mechanism of action. If this compound is found to have a specific and potent interaction with a biological target, it could be used to:

Validate Novel Drug Targets: By selectively modulating the activity of a specific protein, the compound could help to establish the protein's role in disease.

Interrogate Biological Pathways: The compound could be used to perturb specific signaling pathways, allowing researchers to study the downstream effects and better understand the pathway's function.

Develop Imaging Agents: By attaching a fluorescent or radioactive label, derivatives of this compound could be used to visualize the localization and expression of their target in cells and tissues.

The development of this compound as a chemical probe is a promising future research direction that could significantly contribute to our understanding of complex biological processes.

Q & A

Q. What are the key synthetic strategies for preparing 7-Tert-butyl-1,2,3,4-tetrahydroisoquinoline?

- Methodological Answer : The synthesis typically involves cyclization of tert-butyl-substituted precursors or modifications of existing tetrahydroisoquinoline scaffolds. For example:

- Suzuki Coupling : Aryl halides or boronic acids can be coupled with tetrahydroisoquinoline intermediates to introduce substituents like tert-butyl groups at specific positions .

- Reductive Amination : Tert-butyl ketones or aldehydes may serve as precursors for constructing the tetrahydroisoquinoline backbone via reductive cyclization .

- Post-Functionalization : Methylation or sulfonylation of pre-formed tetrahydroisoquinolines can add functional groups (e.g., methylsulfonyl) adjacent to the tert-butyl moiety .

Key Considerations: Optimize reaction conditions (solvent, temperature, catalysts) to minimize side reactions and improve yield.

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer :

- Chromatography : Use HPLC or GC-MS to assess purity, ensuring retention times match reference standards .

- Spectroscopy : Confirm structure via / NMR (e.g., tert-butyl signals at ~1.3 ppm in , 30-35 ppm in ) and FT-IR (C-H stretches for tert-butyl at ~2900 cm) .

- Elemental Analysis : Validate empirical formula (C) to confirm molecular composition .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported biological activities of 7-Tert-butyl-tetrahydroisoquinoline derivatives?

- Methodological Answer : Discrepancies in antimicrobial or anticancer data may arise from variations in:

- Assay Conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and bacterial strains (e.g., S. aureus ATCC 25923) to ensure reproducibility .

- Structural Confirmation : Re-synthesize disputed compounds and verify structures via X-ray crystallography (e.g., tert-butyl conformation in solid-state structures) .

- SAR Studies : Systematically modify substituents (e.g., tert-butyl position, ring saturation) to isolate activity trends .

Example: In a 2021 study, 1-alkyl-tetrahydroisoquinoline derivatives showed chain-length-dependent cytotoxicity, highlighting the tert-butyl group’s steric influence .

Q. How can computational chemistry optimize the design of 7-Tert-butyl-tetrahydroisoquinoline-based inhibitors?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model tert-butyl interactions with target enzymes (e.g., kinases, cytochrome P450) and predict binding affinities .

- Molecular Dynamics (MD) : Simulate ligand-receptor dynamics to assess tert-butyl-induced conformational changes in binding pockets .

- Machine Learning : Train models on existing SAR data to prioritize synthetic targets with high predicted activity .

Case Study: ICReDD’s reaction-path search methods reduced trial-and-error experimentation by 50% in analogous heterocyclic systems .

Q. What strategies mitigate challenges in regioselective functionalization of the tetrahydroisoquinoline core?

- Methodological Answer :

- Directed Metalation : Use tert-butyl as a directing group to control electrophilic substitution at specific ring positions (e.g., C-7 vs. C-8) .

- Protection/Deprotection : Temporarily block reactive sites (e.g., NH with Boc groups) to enable selective tert-butyl introduction .

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Rh(II)/SPDOX) to achieve enantioselective tert-butyl placement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.